molecular formula C10H12O B032356 Benzylacetone CAS No. 2550-26-7

Benzylacetone

Cat. No. B032356
CAS RN: 2550-26-7
M. Wt: 148.2 g/mol
InChI Key: AKGGYBADQZYZPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylacetone can be achieved through several methods. A notable process involves the visible light-mediated oxidative decarboxylation of arylacetic acids, which proceed smoothly to give benzylated products via oxidative decarboxylation in good to high yields, highlighting the role of photocatalysts under visible light illumination (Miyake, Nakajima, & Nishibayashi, 2013). Additionally, a three-step synthesis using micropacked bed reactors for the flow synthesis of benzylacetone from benzyl alcohol demonstrates significant process intensification and increased yields (Waldron et al., 2019).

Molecular Structure Analysis

Benzylacetone's molecular structure features a benzene ring attached to a four-carbon chain ending with a ketone group. This structure contributes to its chemical reactivity and physical properties, such as its aromatic fragrance.

Chemical Reactions and Properties

Benzylacetone undergoes various chemical reactions, including decarboxylative benzylation, which illustrates its reactivity towards forming benzylated products under specific conditions (Miyake, Nakajima, & Nishibayashi, 2013). Its reactivity can be further modified through reactions with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone, leading to the synthesis of functionalized compounds of interest in material science and pharmacology (Iaroshenko et al., 2012).

Physical Properties Analysis

Benzylacetone's physical properties, such as its boiling point, melting point, and solubility in various solvents, are crucial for its application in the fragrance industry and in chemical syntheses. These properties are determined by its molecular structure, particularly the presence of the benzene ring and the ketone group.

Chemical Properties Analysis

The chemical properties of benzylacetone, including its reactivity in synthesis reactions, are influenced by its functional groups. The ketone group makes it a valuable intermediate in organic synthesis, allowing for reactions such as aldol condensation, hydrogenation, and oxidation to produce a wide range of chemical products.

Safety And Hazards

Benzylacetone can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep in a dry, cool, and well-ventilated place .

Future Directions

Research on the sedative effects of benzylacetone may provide scientific insights into the traditional Japanese culture of “listening to incense” . The relaxing effects of fragrances have been used in aromatherapy and other healthcare activities . It has been recently reported that odorants can be used in therapies to treat anxiety or dementia .

properties

IUPAC Name

4-phenylbutan-2-one
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InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGYBADQZYZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6033241
Record name Benzylacetone
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Molecular Weight

148.20 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS]
Record name 2-Butanone, 4-phenyl-
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Record name 4-Phenyl-2-butanone
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Product Name

Benzylacetone

CAS RN

2550-26-7
Record name 4-Phenyl-2-butanone
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Record name 4-Phenyl-2-butanone
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Record name BENZYLACETONE
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Record name 4-PHENYL-2-BUTANONE
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Synthesis routes and methods I

Procedure details

The reaction and analysis were carried out in the same manner as described in Example 12 except that 1.4 g of vinylmethyl ketone was used instead of methyl acrylate and the reaction time and temperature were adjusted to 7 hours and 220° C., respectively. It was confirmed that 0.433 g of benzalacetone and 0.167 g of benzylacetone were formed. The yields of benzalacetone and benzylacetone were 2970% and 1130%, respectively, based on the Rh atom. Identification of the products was performed by comparison with the standard substances with respect to the retention time in GC.
Name
vinylmethyl ketone
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.433 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%
Yield
80.2%

Synthesis routes and methods III

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (4 atm), and the reaction was started at room temperature (28° C.) After the reaction solution was stirred for 18 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction product, 4-phenyl-2-butanone (yield 87.7%), was identified and quantitatively determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution. At this time, 12.3% of the raw material, benzalacetone, was recovered.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.7%

Synthesis routes and methods IV

Procedure details

Activated Ni EnCat (0.26 g, water wet, 20 mol % Ni on substrate) was washed with MeOH three times to remove water and added to benzalacetone (0.148 g, 1 mmol) dissolved in MeOH (4 ml) in a pressure vessel. The vessel was sealed and purged twice with hydrogen then pressurised to 5-6 bar with hydrogen and the contents magnetically stirred at room temperature. Progress of reaction was carried out by GCMS analysis. After 24 h the hydrogen was vented and the Ni EnCat beads removed by filtration. The filtrate was concentrated on a rotary evaporator to give 4-phenylbutanone (0.149 g, 99%).
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods V

Procedure details

A 140 mL. solution of 10 mM R,S-1-phenyl-3-aminobutane, 100M of sodium pyruvate, 0.1 mM of pyridoxal phosphate, and 25 mM of potassium phosphate (pH 7) was circulated through the above matrix at ambient temperatures and a rate of 5 mL/min. After two hours, the circulating liquid was removed from the apparatus. The concentration of 1-phenylbutan-3-one formed was 5.2 mM while that of R-1-phenyl-3-aminobutane was 4.8 mM. The pH was adjusted to 12.5 and R-1-phenyl-3-aminobutane was isolated quantitatively by extraction with heptane. After removal of the heptane by evaporation, the product was analyzed as 92.8% R -1-phenyl-3-aminobutane.
[Compound]
Name
R,S-1-phenyl-3-aminobutane
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzylacetone
Reactant of Route 2
Benzylacetone
Reactant of Route 3
Benzylacetone
Reactant of Route 4
Benzylacetone
Reactant of Route 5
Reactant of Route 5
Benzylacetone
Reactant of Route 6
Reactant of Route 6
Benzylacetone

Citations

For This Compound
1,460
Citations
I Paterová, E Vyskočilová, L Červený - Topics in Catalysis, 2012 - Springer
… The desired product of hydrogenation is benzylacetone. The list of products that can result from benzylidenacetone hydrogenation was given in the work of the Szydlowski et al. [8, 9]. …
Number of citations: 11 link.springer.com
T Miyoshi, M Ito, T Kitayama, S Isomori… - Biological and …, 2013 - jstage.jst.go.jp
… benzylacetone. In this paper, we investigated the relationships between the sedative activities of benzylacetone … The compounds examined in this study are derivatives of benzylacetone…
Number of citations: 41 www.jstage.jst.go.jp
X Liu, Y Jia, J Chen, G Liang, H Guo, Y Hu, Y Shi… - Journal of bioscience …, 2015 - Elsevier
… or benzylacetone, the plots were got a group of lines intercepted in the second quadrant, indicating that both of benzylideneacetone and benzylacetone … And that of benzylacetone were …
Number of citations: 12 www.sciencedirect.com
SF Marsocci, S MacKenzie - Journal of the American Chemical …, 1959 - ACS Publications
… affects hardly at all the proximity interaction in benzylacetone (Fig. An alternate explanation of the e-values for ketones of the benzylacetone type should receive comment. These values…
Number of citations: 20 pubs.acs.org
O Suárez-Iglesias, I Medina, C Pizarro… - Journal of Chemical & …, 2008 - ACS Publications
… Between (25.0 and 35.0) MPa, the data of ethyl benzoate and benzylacetone are nearly the … at 15.0 MPa benzylacetone has lower diffusivities. Ethyl benzoate and benzylacetone have …
Number of citations: 28 pubs.acs.org
KI Ziegelmann-Fjeld, MM Musa… - … , Design & Selection, 2007 - academic.oup.com
… benzylacetone as TeSADH is on 2-butanol, and it produces ( S )-4-phenyl-2-butanol from benzylacetone … on aryl derivatives of phenylacetone and benzylacetone, making this enzyme a …
Number of citations: 78 academic.oup.com
C Waldron, E Cao, S Cattaneo, GL Brett… - Chemical Engineering …, 2019 - Elsevier
The synthesis of benzylacetone from benzyl alcohol and of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol, which were previously performed in a batch cascade, were …
Number of citations: 2 www.sciencedirect.com
DA Re, CA Dezar, RL Chan, IT Baldwin… - Journal of …, 2011 - academic.oup.com
Homeodomain-leucine zipper type I (HD-Zip I) proteins are plant-specific transcription factors associated with the regulation of growth and development in response to changes in the …
Number of citations: 52 academic.oup.com
K Ogawa, M Ito - Planta medica, 2016 - thieme-connect.com
… Because both benzylacetone and ghrelin increase the expression of NPY mRNA in the hypothalamus, benzylacetone could be used for conditions similar to those treated with …
Number of citations: 20 www.thieme-connect.com
H Kusama, Y Yamashita, K Narasaka - Chemistry letters, 1995 - journal.csj.jp
Intramolecular cyclization reaction on the nitrogen atom of benzylacetone oxime derivatives, which have electron donating group(s) on the phenyl group, proceeds by treatment with …
Number of citations: 39 www.journal.csj.jp

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